molecular formula C17H23NO7 B12727289 (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt CAS No. 84386-12-9

(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt

Cat. No.: B12727289
CAS No.: 84386-12-9
M. Wt: 353.4 g/mol
InChI Key: ZSHDROPYGKKJDP-FXRZFVDSSA-N
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Description

(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with three methoxy groups, a butenoic acid moiety, and a morpholine salt, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt typically involves the following steps:

    Formation of the Butenoic Acid Moiety: This can be achieved through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and an appropriate acylating agent under basic conditions.

    Introduction of the Morpholine Salt: The resulting intermediate is then reacted with morpholine in the presence of a suitable solvent, such as ethanol, under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt involves its interaction with specific molecular targets. The compound’s phenyl ring and methoxy groups facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid: Lacks the morpholine salt, which may affect its solubility and reactivity.

    4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid ethyl ester: Contains an ethyl ester group instead of the morpholine salt, altering its chemical properties.

Uniqueness

(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt is unique due to the presence of the morpholine salt, which enhances its solubility in aqueous solutions and may improve its bioavailability and reactivity compared to similar compounds.

Properties

CAS No.

84386-12-9

Molecular Formula

C17H23NO7

Molecular Weight

353.4 g/mol

IUPAC Name

morpholine;(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C13H14O6.C4H9NO/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;1-3-6-4-2-5-1/h4-7H,1-3H3,(H,15,16);5H,1-4H2/b5-4+;

InChI Key

ZSHDROPYGKKJDP-FXRZFVDSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O.C1COCCN1

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O.C1COCCN1

Origin of Product

United States

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